molecular formula C21H21ISn B14663866 Iodotris(4-methylphenyl)stannane CAS No. 41269-16-3

Iodotris(4-methylphenyl)stannane

Cat. No.: B14663866
CAS No.: 41269-16-3
M. Wt: 519.0 g/mol
InChI Key: CAEZKECCFAQNTQ-UHFFFAOYSA-M
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Description

Iodotris(4-methylphenyl)stannane is an organotin compound where a tin atom is bonded to three 4-methylphenyl groups and one iodine atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The presence of the iodine atom in this compound adds unique reactivity to the compound, making it valuable for specific chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodotris(4-methylphenyl)stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the reaction between tris(4-methylphenyl)tin and iodine in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxicity of organotin compounds and the reactivity of iodine.

Chemical Reactions Analysis

Types of Reactions

Iodotris(4-methylphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as halides, amines, or thiols, for substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the tin center.

Major Products Formed

    Substituted Stannanes: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions, such as biaryl compounds in the case of Stille coupling.

Scientific Research Applications

Chemistry

Iodotris(4-methylphenyl)stannane is used in organic synthesis for the formation of carbon-carbon bonds through coupling reactions. It serves as a precursor for various organotin compounds and can be used in the synthesis of complex organic molecules .

Biology and Medicine

Organotin compounds, including this compound, have been studied for their biological activities.

Industry

In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer for polyvinyl chloride (PVC). Its unique reactivity makes it valuable for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of iodotris(4-methylphenyl)stannane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tin center. The iodine atom can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The tin center can coordinate with other molecules, facilitating catalytic processes and enhancing reactivity .

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methylphenyl)tin: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.

    Iodotris(phenyl)stannane: Similar reactivity but with phenyl groups instead of 4-methylphenyl groups, leading to different steric and electronic properties.

Uniqueness

Iodotris(4-methylphenyl)stannane is unique due to the presence of the 4-methylphenyl groups, which provide steric hindrance and influence the electronic properties of the compound. This makes it more selective in certain reactions compared to its analogs .

Properties

CAS No.

41269-16-3

Molecular Formula

C21H21ISn

Molecular Weight

519.0 g/mol

IUPAC Name

iodo-tris(4-methylphenyl)stannane

InChI

InChI=1S/3C7H7.HI.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1

InChI Key

CAEZKECCFAQNTQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)I

Origin of Product

United States

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